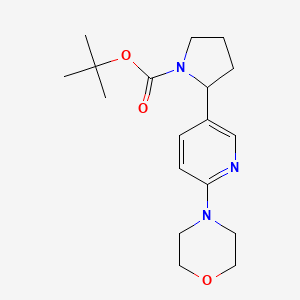
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group, a methyl group, and a prop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 3-chlorobenzylamine with propargyl bromide to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could produce various substituted phenyl derivatives.
科学研究应用
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-stacking interactions with the target molecules .
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)-2-methyl-4-(prop-2-yn-1-yl)-1H-imidazole-5-amine: Similar structure but different substitution pattern.
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole-5-amine: Similar structure with a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H12ClN3 |
|---|---|
分子量 |
245.71 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12ClN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h1,4-6,8H,7,15H2,2H3 |
InChI 键 |
BRJNWURNOBTYRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)









![Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B11813307.png)
